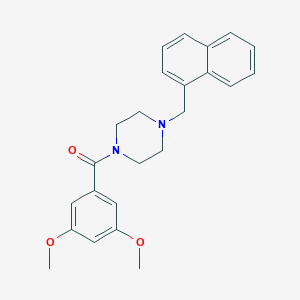
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate, also known as DMST, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMST is a thiophene derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate is not fully understood, but studies have shown that it interacts with cellular targets, including enzymes and receptors. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been shown to inhibit the activity of enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has also been shown to interact with receptors, including the adenosine A3 receptor, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been shown to have various biochemical and physiological effects, including anticancer, anti-inflammatory, and antiviral activities. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been shown to induce cell death in cancer cells by inhibiting the activity of enzymes involved in cell proliferation and survival. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and potential applications in various scientific research fields. However, Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate also has some limitations, including its instability under acidic conditions and its low solubility in water.
Direcciones Futuras
There are several future directions for the research on Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate, including the synthesis of new derivatives with improved properties and the study of its potential applications in other scientific research fields. The synthesis of Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate derivatives with improved solubility and stability could enhance its potential applications in medicinal chemistry and material science. The study of its potential applications in other scientific research fields, including environmental science and energy storage, could also be explored.
Métodos De Síntesis
The synthesis of Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been achieved by different methods, including the reaction of ethyl 3-oxobutanoate with 2-methylthiothiophene-3-carbaldehyde in the presence of a base or a catalyst. Another method involves the reaction of ethyl 3-oxobutanoate with 2-methylthiothiophene-3-carboxylic acid in the presence of a dehydrating agent. The yield of Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate using these methods ranges from 45% to 80%.
Aplicaciones Científicas De Investigación
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has potential applications in various scientific research fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been studied for its anticancer, anti-inflammatory, and antiviral activities. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has also been used as a building block for the synthesis of new drugs. In material science, Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has been used as a precursor for the synthesis of thiophene-based polymers, which have potential applications in organic electronics. Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has also been used as a dopant for the synthesis of conducting polymers.
Propiedades
Nombre del producto |
Diethyl 3-hydroxy-5-(methylsulfanyl)-2,4-thiophenedicarboxylate |
|---|---|
Fórmula molecular |
C11H14O5S2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
diethyl 3-hydroxy-5-methylsulfanylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C11H14O5S2/c1-4-15-9(13)6-7(12)8(10(14)16-5-2)18-11(6)17-3/h12H,4-5H2,1-3H3 |
Clave InChI |
KTJAKAXEDBGSJJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1O)C(=O)OCC)SC |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1O)C(=O)OCC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249069.png)

![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B249075.png)
![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)


![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)

![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)



